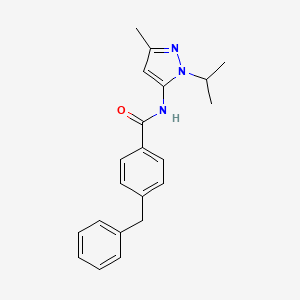

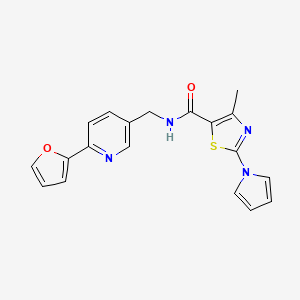

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone, also known as 2-BT-1-DPE, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzothiazole, a heterocyclic aromatic compound, and is used in a variety of laboratory experiments. 2-BT-1-DPE has been studied for its potential to act as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been used in a number of biochemical and physiological studies to further understand the mechanisms of action of various drugs and compounds. Furthermore, the paper will explore potential future directions for the compound.

Scientific Research Applications

Synthesis and Characterization

A range of research studies focus on the synthesis and structural characterization of compounds related to 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone. For instance, compounds synthesized from related benzothiazole amides have been investigated for their antimicrobial and antifungal activities, showcasing the chemical versatility and potential biomedical applications of benzothiazole derivatives (Pejchal, Pejchalová, & Růžičková, 2015). Furthermore, the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles highlights advanced methodologies for creating novel compounds for further investigation (Darweesh, Mekky, Salman, & Farag, 2016).

Biological Activities and Applications

Research into the biological activities of benzothiazole derivatives has uncovered a wide array of potential applications. One study explored the role of a specific benzothiazole derivative in modulating antitumor properties against human breast cancer cells, indicating the therapeutic potential of these compounds in oncology (Chua, Kashiyama, Bradshaw, Stinson, Brantley, Sausville, & Stevens, 2000). Additionally, the antitumour 2-(4-aminophenyl)benzothiazoles have been shown to generate DNA adducts in sensitive tumor cells both in vitro and in vivo, further supporting the potential use of benzothiazole derivatives in cancer treatment (Leong, Gaskell, Martin, Heydon, Farmer, Bibby, Cooper, Double, Bradshaw, & Stevens, 2003).

Antimicrobial and Antifungal Properties

A significant body of research has been dedicated to exploring the antimicrobial and antifungal properties of benzothiazole derivatives. Some compounds within this family have exhibited activity comparable to or slightly better than standard medicinal treatments, suggesting their potential as novel antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-9-5-6-10(12(18)7-9)13(19)8-15-16-11-3-1-2-4-14(11)20-15/h1-7,17-18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIQQTIRADBDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)

![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)